Sodium O,O-dimethyl thiophosphate

Catalog No.
S742676
CAS No.
23754-87-2
M.F
C2H6NaO3PS
M. Wt
164.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium O,O-dimethyl thiophosphate

CAS Number

23754-87-2

Product Name

Sodium O,O-dimethyl thiophosphate

IUPAC Name

sodium;dimethoxy-oxido-sulfanylidene-λ5-phosphane

Molecular Formula

C2H6NaO3PS

Molecular Weight

164.1 g/mol

InChI

InChI=1S/C2H7O3PS.Na/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);/q;+1/p-1

InChI Key

LWRYJFJUTLBKPU-UHFFFAOYSA-M

SMILES

COP(=S)([O-])OC.[Na+]

Synonyms

Methyl Sodium Phosphorothioate ((MeO)2(NaO)PS); O,O-Dimethyl Ester Phosphorothioic Acid Sodium Salt; O,O-Dimethyl S-Hydrogen Phosphorothioate Sodium Salt

Canonical SMILES

COP(=S)([O-])OC.[Na+]

Sodium O,O-dimethyl thiophosphate (CAS 23754-87-2) is an organothiophosphate salt widely utilized as a chemical intermediate and formulation component. Its primary roles are as a precursor in the synthesis of various organophosphorus insecticides and as a component in lubricant additive packages. [REFS-1, REFS-2] The reactivity of its thiophosphate moiety and the properties imparted by the short methyl groups define its utility in applications ranging from agriculture to industrial lubrication, where specific alkyl group structures are known to influence performance characteristics like thermal stability.

Substituting Sodium O,O-dimethyl thiophosphate with near analogs like the O,O-diethyl version or other salts is often unviable in practice. The length and branching of the alkyl group (methyl vs. ethyl, propyl, etc.) directly govern critical performance metrics such as thermal stability and reactivity in both lubricant and synthetic applications. [1] For instance, the smaller methyl groups offer different steric hindrance and nucleophilic substitution rates compared to larger alkyl groups, impacting the formation and properties of protective films in lubrication and altering reaction kinetics in pesticide synthesis. [1] Therefore, specifying the O,O-dimethyl form is critical for achieving reproducible outcomes in established processes.

Precursor for Malathion Synthesis: A Primary Application

Sodium O,O-dimethyl thiophosphate is a direct precursor to O,O-dimethyl dithiophosphoric acid, which is the key intermediate for producing the widely used insecticide, Malathion. [1] The synthesis involves the reaction of O,O-dimethyl dithiophosphoric acid with diethyl maleate. Using the dimethyl ester is essential to yield the correct final Malathion structure, as using a diethyl analog would result in a different, non-target compound.

Evidence DimensionSuitability as a Synthetic Precursor
Target Compound DataServes as the precursor for O,O-dimethyl dithiophosphoric acid, necessary for Malathion synthesis.
Comparator Or BaselineO,O-diethyl thiophosphate derivatives: Would produce an entirely different, non-malathion insecticide.
Quantified DifferenceNot applicable (structural necessity).
ConditionsStandard industrial synthesis route for Malathion.

For manufacturers of Malathion or related organophosphate pesticides, this specific dimethyl raw material is a non-substitutable requirement for the synthesis process.

Alkyl Group Influence on Thermal Stability in Lubricant Additives

In lubricant formulations, organothiophosphates are often converted to zinc dialkyldithiophosphates (ZDDPs). The thermal stability of these crucial anti-wear additives is directly dependent on the structure of the alkyl group. [1] While direct data for the sodium salt is limited, extensive studies on ZDDPs show that thermal decomposition rates are governed by the ease of nucleophilic substitution at the α-carbon of the alkyl group. Smaller, less sterically hindered alkyl groups like methyl are expected to have different thermal decomposition profiles compared to larger secondary or branched alkyl groups, which affects the additive's performance lifetime at high temperatures.

Evidence DimensionThermal Decomposition Onset
Target Compound DataGoverned by the low steric hindrance of methyl groups.
Comparator Or BaselineSecondary-butyl or other branched alkyl groups: Generally exhibit higher thermal stability due to increased steric hindrance.
Quantified DifferenceNot directly quantified for the sodium salt, but the principle is well-established for the ZDDP derivatives.
ConditionsHigh-temperature operation in lubricant formulations.

Selecting the dimethyl variant allows formulators to precisely tune the thermal stability and anti-wear film formation characteristics of the final lubricant package for specific temperature regimes.

Differentiated Performance in Mineral Flotation vs. Dithiophosphate Analogs

In mineral flotation, dialkyl thiophosphates (monothiophosphates) and dialkyl dithiophosphates serve as collectors for sulfide ores. The choice between a monothiophosphate (like the title compound) and a dithiophosphate significantly alters collection selectivity and efficacy. For instance, in separating elemental gold from pyrite, a mixture containing diisobutyl monothiophosphate (MTP) and diisobutyl dithiophosphate (DTP) improved gold grade and recovery over DTP alone. [1] This demonstrates that the monothiophosphate structure offers a different surface interaction and hydrophobicity profile compared to its dithiophosphate counterpart, making it a distinct choice for specific separation challenges.

Evidence DimensionFlotation Selectivity
Target Compound DataMonothiophosphate structure offers unique selectivity.
Comparator Or BaselineDialkyl Dithiophosphates (e.g., AERO 3477): Provides a different, and in some cases, less selective collection profile for precious metals against gangue minerals like pyrite.
Quantified DifferenceAddition of monothiophosphate to a dithiophosphate collector suite increased gold grade and recovery.
ConditionsFroth flotation of copper ores containing elemental gold and pyrite.

For mineral processing engineers optimizing flotation circuits, specifying a monothiophosphate collector like Sodium O,O-dimethyl thiophosphate instead of a more common dithiophosphate can be a key variable for improving the selective recovery of target minerals.

Mandatory Feedstock for Malathion and Dimethoate Synthesis

This compound is the required starting material for producing O,O-dimethyl dithiophosphoric acid, an essential intermediate in the manufacturing of widely used organophosphate insecticides like Malathion and Dimethoate. [1] Its specific dimethyl structure is non-negotiable for achieving the correct final active ingredient.

Formulating Lubricant Additive Packages with Specific Thermal Profiles

As a precursor to ZDDP anti-wear additives, the choice of the dimethyl ester allows for the creation of lubricant packages with distinct thermal stability profiles. This is crucial for applications where the lubricant must perform reliably within a defined temperature window, as alkyl chain length is a primary determinant of thermal decomposition behavior. [2]

Specialized Collector in Complex Sulfide Ore Flotation Circuits

In mineral processing, particularly for complex sulfide ores, this monothiophosphate can be used to enhance selectivity. Its distinct chemical nature compared to dithiophosphates allows for finer control over the hydrophobicity of different minerals, potentially improving the separation of valuable metals from gangue materials like pyrite. [3]

Related CAS

1112-38-5 (Parent)

Other CAS

23754-87-2

Dates

Last modified: 08-15-2023

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